molecular formula C8H9ClINO2 B1449835 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine CAS No. 1862370-00-0

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine

Cat. No. B1449835
M. Wt: 313.52 g/mol
InChI Key: IJUOKEHHEXFANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine (CIPMEP) is an important synthetic intermediate that is widely used in the synthesis of various organic compounds and pharmaceuticals. CIPMEP is a versatile reagent with many applications in organic synthesis, including the synthesis of heterocyclic compounds, heterocyclic aromatics, and polymers. CIPMEP is also used as a catalyst in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.

Scientific Research Applications

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine has been extensively studied for its potential applications in scientific research. For example, 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine has been used in the synthesis of a wide variety of heterocyclic compounds, including pyrrolidines, piperidines, and indoles. 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine has been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism Of Action

The mechanism of action of 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine is not well understood. However, it is believed that 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. This can lead to the formation of various heterocyclic compounds and polymers, as well as the synthesis of various pharmaceuticals.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine are not well understood. However, it is believed that 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine can interact with various enzymes and other proteins, which can lead to the formation of various metabolites and products. In addition, 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine may also interact with various receptors, which can lead to a variety of biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost, ease of synthesis, and its ability to form covalent bonds with various molecules. However, there are also some limitations to using 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine in laboratory experiments, such as its potential toxicity and reactivity with other compounds.

Future Directions

Future research on 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine could explore its potential applications in the synthesis of various organic compounds and pharmaceuticals, as well as its biochemical and physiological effects. In addition, further research could also focus on the development of more efficient and cost-effective methods of synthesis, as well as the development of safer and more effective methods of handling and storing 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine. Finally, research could also focus on the development of new applications for 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine, such as its use in the synthesis of polymers and other materials.

properties

IUPAC Name

6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClINO2/c1-12-4-5-13-6-2-3-7(9)11-8(6)10/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUOKEHHEXFANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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